molecular formula C15H21BrClNO6 B4001041 N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B4001041
M. Wt: 426.69 g/mol
InChI Key: CFGSKLYFXPOWTI-UHFFFAOYSA-N
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Description

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound with a molecular formula of C13H19BrClNO2. This compound is known for its unique structure, which includes a bromine and chlorine substituted phenoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-bromoethylamine under basic conditions to yield N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-2-butanamine oxalate
  • 4-Bromo-2-chloro-N,N-dimethylbenzamide

Uniqueness

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific substitution pattern on the phenoxy group and its combination with oxalic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrClNO2.C2H2O4/c1-10(2)16-5-6-17-7-8-18-13-4-3-11(14)9-12(13)15;3-1(4)2(5)6/h3-4,9-10,16H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGSKLYFXPOWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

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